D-Arabinitol

Catalog No.
S601020
CAS No.
488-82-4
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arabinitol

CAS Number

488-82-4

Product Name

D-Arabinitol

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Solubility

729 mg/mL

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O

Diagnosis of Fungal Infections:

  • Metabolites of Candida species: Many pathogenic Candida species, including Candida albicans, the most common fungal pathogen in humans, produce D-arabinitol as a byproduct of their metabolism PubMed: .
  • Potential diagnostic marker: Measuring D-arabinitol levels in blood or urine may offer a non-invasive way to diagnose invasive candidiasis, particularly in immunocompromised individuals PubMed.
  • Limitations of D-arabinitol testing: Further research is necessary to establish the accuracy and reliability of D-arabinitol testing compared to traditional methods like blood cultures, and to determine its effectiveness in different patient populations PubMed: .

Understanding Fungal Physiology:

  • Metabolic pathway studies: Researchers use D-arabinitol to study the metabolic pathways of fungi, including Candida albicans. By investigating how fungi synthesize and utilize D-arabinitol, scientists can gain insights into their overall metabolism and identify potential targets for antifungal therapies PMC: .

Other Potential Applications:

  • Antibacterial properties: Some studies suggest that D-arabinitol may possess antibacterial properties, but further research is needed to explore this potential application PubMed.

D-Arabinitol is a five-carbon sugar alcohol, classified as a pentitol, with the chemical formula C₅H₁₂O₅. It is a stereoisomer of L-arabinitol and can be formed through the reduction of either D-arabinose or D-lyxose. D-Arabinitol is commonly found in various fungi and plants, where it serves as an important metabolite. It has garnered attention for its potential roles in human health and disease, particularly in relation to fungal infections and metabolic disorders.

D-Arabinitol itself doesn't have a direct mechanism of action within the human body. Its importance lies in its role as a biomarker for Candida overgrowth. When Candida fungi actively grow and reproduce, they produce D-Arabinitol as a byproduct. Measuring elevated levels of D-Arabinitol in urine or blood serum can indicate the presence of a Candida infection [].

, primarily involving its conversion to other sugars or sugar alcohols. Key reactions include:

  • Oxidation: D-Arabinitol can be oxidized to D-ribulose by the enzyme D-arabinitol dehydrogenase, utilizing NAD+ as a cofactor. This reaction is crucial in the pentose phosphate pathway, which is vital for cellular metabolism and energy production .
  • Reduction: It can also undergo reduction to form other pentitols or alcohols, depending on the enzymatic conditions present within the organism.

These reactions highlight D-arabinitol's role as an intermediary in carbohydrate metabolism.

D-Arabinitol exhibits various biological activities, particularly in relation to fungal pathogens. In Candida albicans, D-arabinitol is synthesized as a metabolic byproduct and may play a role in the organism's pathogenicity. Studies suggest that high levels of D-arabinitol are associated with infections, indicating its potential use as a biomarker for Candida infections . Furthermore, it has been shown to influence osmotic balance within cells, which can affect cellular responses during stress conditions.

D-Arabinitol can be synthesized through several methods:

  • Chemical Reduction: The most common industrial synthesis involves the hydrogenation of arabinose or arabinoic acid using catalysts under controlled conditions .
  • Microbial Fermentation: Various microbial strains, such as Zygosaccharomyces rouxii and Debaryomyces nepalensis, have been engineered or selected for their ability to produce D-arabinitol from different substrates through fermentation processes .
  • Enzymatic Synthesis: Enzymes like D-arabinitol dehydrogenase can catalyze the conversion of other sugars to D-arabinitol under specific conditions.

D-Arabinitol has several applications across various fields:

  • Food Industry: Used as a sweetener due to its low-caloric content compared to traditional sugars.
  • Pharmaceuticals: Investigated for its potential role in treating fungal infections and metabolic disorders.
  • Biotechnology: Employed in microbial fermentation processes for producing biofuels and other biochemicals.

D-Arabinitol shares structural similarities with several other sugar alcohols and pentitols. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
L-ArabinitolC₅H₁₂O₅Stereoisomer of D-arabinitol; less common in nature
XylitolC₅H₁₂O₅Six-carbon sugar alcohol; widely used as a sweetener
RibitolC₅H₁₂O₅A component of riboflavin; involved in cellular metabolism
MannitolC₆H₁₄O₆Commonly used in medicine; osmotic diuretic

Uniqueness of D-Arabinitol

D-Arabinitol is unique due to its specific metabolic pathways and associations with fungal pathogens like Candida albicans. Its role as both a metabolite and potential biomarker distinguishes it from other similar compounds, which may not have such direct implications in clinical settings.

Enzymatic Pathways in Streptococcal Species

CDP-D-Arabinitol Biosynthesis via AbpA and AbpB in Streptococcus pneumoniae

In Streptococcus pneumoniae, D-arabinitol is incorporated into capsular polysaccharides (CPS) as cytidine diphosphate (CDP)-D-arabinitol, a nucleotide-activated form. The biosynthetic pathway involves two key enzymes encoded by abpA and abpB:

  • AbpA: A d-xylulose-5-phosphate cytidylyltransferase that transfers cytidine triphosphate (CTP) to d-xylulose-5-phosphate (d-Xlu-5-P), forming CDP-d-xylulose.
  • AbpB: A CDP-d-xylulose reductase that reduces CDP-d-xylulose to CDP-d-arabinitol using NADH or NADPH as cofactors.

This two-step pathway confirms that CDP-d-arabinitol is the direct precursor for CPS synthesis in serotypes 17F, 24A, 24B, and others. Kinetic studies reveal that AbpA exhibits a Kₘ of 0.43 mM for d-Xlu-5-P and 0.25 mM for CTP, while AbpB shows a Vₘₐₓ of 12.3 μmol/min/mg for CDP-d-xylulose.

Substrate Specificity of d-Xylulose-5-Phosphate Cytidylyltransferase

AbpA demonstrates strict specificity for d-Xlu-5-P and CTP, with no activity observed with d-ribulose-5-phosphate or other nucleotide triphosphates. Structural analysis suggests that the enzyme’s active site accommodates the linear configuration of d-Xlu-5-P, distinguishing it from related nucleotidyltransferases.

Reductive Mechanisms in CDP-d-Xylulose Conversion

AbpB belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes the stereospecific reduction of the C2 ketone group in CDP-d-xylulose to form CDP-d-arabinitol. NADPH is the preferred cofactor, with a Kₘ of 0.08 mM, compared to 0.15 mM for NADH.

Pentose Phosphate Pathway-Dependent Synthesis in Candida albicans

Role of D-Ribulose-5-Phosphate as Metabolic Precursor

In Candida albicans, D-arabinitol biosynthesis originates from d-ribulose-5-phosphate (d-Ru-5-P), an intermediate of the pentose phosphate pathway. Isotopic labeling studies using [14C]-glucose confirmed that d-Ru-5-P is dephosphorylated to d-ribulose, which is subsequently reduced to D-arabinitol.

NAD-Dependent D-Arabitol Dehydrogenase (ArDH) Catalysis

The final step is mediated by NAD-dependent D-arabitol dehydrogenase (ArDH), which reversibly converts d-ribulose to D-arabinitol. However, gene knockout studies revealed that C. albicans retains D-arabinitol production in the absence of ArDH, indicating an alternative biosynthetic route independent of this enzyme. This pathway likely involves direct reduction of d-Ru-5-P to D-arabinitol-5-phosphate, followed by dephosphorylation.

Metabolic Engineering Strategies for Industrial Production

Zygosaccharomyces rouxii as a Chassis for High-Yield Synthesis

Zygosaccharomyces rouxii has emerged as a promising host for D-arabinitol production due to its innate tolerance to high sugar and salt concentrations. Metabolic engineering strategies include:

  • Enhancing the native d-ribulose pathway: Overexpression of d-xylulose-5-phosphate synthase increased flux toward d-Ru-5-P.
  • Precursor optimization: Supplementation with d-ribulose-5-phosphate boosted titers by 59.3%.
  • Cofactor regeneration: Engineering NADPH supply via the oxidative pentose phosphate pathway improved reductase activity.

Cofactor Regeneration and Precursor Optimization

Fed-batch fermentation with optimized glucose feeding and pH control achieved a record titer of 149.10 g/L D-arabinitol in Z. rouxii, with a productivity of 1.04 g/L/h. Downstream purification using ethanol precipitation yielded 96.5% pure product.

Structural and Functional Properties of Key Biosynthetic Enzymes

d-Xylulose-5-Phosphate Cytidylyltransferase (AbpA) Kinetics

AbpA catalyzes the first step in CDP-d-arabinitol biosynthesis, transferring a cytidylyl group from CTP to d-xylulose-5-phosphate (d-Xlu-5-P) to form CDP-d-xylulose [1] [3]. Kinetic studies reveal that AbpA exhibits Michaelis-Menten kinetics, with a higher affinity for d-Xlu-5-P ($$Km = 0.12 \, \text{mM}$$) compared to CTP ($$Km = 0.25 \, \text{mM}$$) [1]. The catalytic efficiency ($$k{cat}/Km$$) for d-Xlu-5-P is approximately $$8.3 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$, underscoring its role as the rate-limiting enzyme in the pathway [1].

Table 1: Kinetic Parameters of AbpA

Substrate$$K_m \, (\text{mM})$$$$k_{cat} \, (\text{s}^{-1})$$$$k{cat}/Km \, (\text{M}^{-1}\text{s}^{-1})$$
d-Xlu-5-P0.121.0$$8.3 \times 10^3$$
CTP0.250.8$$3.2 \times 10^3$$

The enzyme operates optimally at pH 8.0–8.5 and 37°C, with activity declining sharply outside this range [1]. Magnesium ions ($$Mg^{2+}$$) enhance catalysis by stabilizing the transition state, though excess $$Mg^{2+}$$ (>5 mM) induces mild inhibition [1].

CDP-d-Xylulose Reductase (AbpB) Cofactor Dependence

AbpB reduces CDP-d-xylulose to CDP-d-arabinitol, utilizing NADH or NADPH as cofactors [1] [3]. While both cofactors are functional, NADH exhibits superior binding affinity ($$Km = 0.08 \, \text{mM}$$) compared to NADPH ($$Km = 0.15 \, \text{mM}$$) [1]. The maximal velocity ($$V_{max}$$) with NADH is nearly double that observed with NADPH, suggesting a physiological preference for NADH [1].

Table 2: Cofactor-Specific Kinetics of AbpB

Cofactor$$K_m \, (\text{mM})$$$$V_{max} \, (\mu\text{mol/min/mg})$$
NADH0.0812.5
NADPH0.156.8

Structural analyses predict a Rossmann-fold motif in AbpB, consistent with its role in nucleotide binding [1]. Mutagenesis studies implicate conserved residues (e.g., Ser-150, Asp-154) in coordinating the NADH pyrophosphate group [1].

pH and Temperature Sensitivity of Pathway Enzymes

Both AbpA and AbpB function optimally under mildly alkaline conditions (pH 7.5–8.5), though AbpA retains >80% activity at pH 7.0–9.0, while AbpB is more sensitive to deviations [1] [5]. Temperature optima differ slightly: AbpA peaks at 37°C, whereas AbpB shows maximal activity at 40°C [1] [5].

Table 3: Environmental Sensitivity of AbpA and AbpB

ParameterAbpAAbpB
pH Optimum8.0–8.57.5–8.0
Temperature Optimum37°C40°C
ThermostabilityStable ≤ 45°CStable ≤ 50°C

D-Arabinitol/L-Arabinitol (DA/LA) Ratio as a Diagnostic Parameter

The D-arabinitol/L-arabinitol ratio serves as a fundamental diagnostic parameter for invasive candidiasis, offering superior diagnostic accuracy compared to traditional culture-based methods. D-arabinitol is a five-carbon sugar alcohol metabolite produced by most pathogenic Candida species, while L-arabinitol represents an endogenous component of human metabolism present in normal body fluids [1] [2]. The diagnostic utility of the DA/LA ratio stems from the fact that invasive candidiasis results in elevated D-arabinitol production, while L-arabinitol levels remain relatively stable, thereby creating a characteristic elevation in the ratio that serves as a biomarker for infection [2] [1].

Clinical studies have demonstrated that the DA/LA ratio exhibits exceptional sensitivity and specificity for invasive candidiasis detection. In a comprehensive study of 61 hospitalized patients with hematological malignancies, the mean urine DA/LA ratio was significantly elevated in patients with disseminated infection (16.91 ± 41.79) compared to healthy adults (1.95 ± 0.34), neutropenic controls (2.12 ± 0.84), and colonized hematologic patients (2.73 ± 2.48) [2]. The diagnostic assay demonstrated 88% sensitivity and 91% specificity for detecting disseminated yeast infection when using an upper cutoff limit of 4.0 [2].

PopulationDA/LA RatioRangeUpper CutoffSample Size
Healthy Adults1.95 ± 0.340.97-3.444.050 [2]
Neutropenic Controls2.12 ± 0.841.16-5.844.022 [2]
Hematologic Patients (Colonized)2.73 ± 2.481.11-19.004.022 [2]
Disseminated Candidiasis Patients16.91 ± 41.791.41-254.75N/A17 [2]

The temporal advantage of DA/LA ratio measurement over conventional blood cultures represents a critical clinical benefit. In 71% of patients with disseminated infection, elevated DA/LA ratios were detectable at the onset of empiric antifungal therapy, with the diagnosis confirmed an average of 21.7 days after the first elevation of the ratio [2]. This early detection capability enables clinicians to initiate treatment before definitive microbiological confirmation, potentially improving patient outcomes in high-risk populations [3].

Gas Chromatography-Based Enantiospecific Quantification

Gas chromatography-based enantiospecific quantification represents the gold standard methodology for accurate determination of D-arabinitol and L-arabinitol concentrations in clinical specimens. The analytical approach utilizes chiral stationary phases to achieve baseline separation of the arabinitol enantiomers, enabling precise quantification of each stereoisomer [4] [5]. The method employs derivatization with trifluoroacetic anhydride to produce volatile derivatives suitable for gas chromatographic analysis, with electron capture detection providing high sensitivity for halogenated compounds [5].

The analytical methodology demonstrates exceptional precision and reproducibility, with coefficient of variation values ranging from 5-8% for both D-arabinitol and L-arabinitol measurements [6]. The gas chromatographic separation achieves baseline resolution of the enantiomer derivatives, with D-arabinitol eluting at approximately 11.30 minutes and L-arabinitol at 11.60 minutes under standard analytical conditions [4]. The complete analysis, including sample preparation and derivatization, can be completed within 2 hours, making it suitable for routine clinical laboratory implementation [4].

ParameterSpecificationAlternative Methods
Column TypeChiral stationary phaseMulti-dimensional GC [7]
Column Length25-60 m25-30 m
Detector TypeElectron capture detector (ECD) [5]Mass spectrometry (MS) [4]
DerivatizationTrifluoroacetyl derivatives [5]Heptafluorobutyrate [7]
Retention Time (D-arabinitol)11.30 min [4]Variable
Retention Time (L-arabinitol)11.60 min [4]Variable
Analysis Time2 hours [4]Variable
Sensitivity300 pg (full-scale) [5]Variable
Precision (CV%)5-8% [6]Variable
SpecificityHigh (enantioselective)Very high

Multi-dimensional gas chromatography represents an advanced analytical approach that provides enhanced specificity through the use of pre-column separation followed by enantioselective analysis on a chiral phase [7]. This methodology employs heptafluorobutyrate derivatives and utilizes a 60-meter SPB-5 precolumn for initial separation from serum constituents, followed by transfer to a 25-meter chiral column for enantiomer separation [7]. The multi-dimensional approach enables analysis of complex biological matrices without extensive sample cleanup procedures while maintaining high analytical specificity [7].

The enantioselective measurement capability is crucial for diagnostic accuracy, as it distinguishes between fungal-derived D-arabinitol and endogenous L-arabinitol. Alternative enzymatic methods utilizing D-arabinitol dehydrogenase from Klebsiella pneumoniae have been developed, though these approaches require specialized enzyme preparations and extended incubation periods [8] [4]. The gas chromatographic methodology offers superior practicality for routine clinical laboratory applications while maintaining the analytical precision required for diagnostic decision-making [4].

Age-Dependent Reference Ranges in Pediatric Populations

Age-dependent reference ranges for D-arabinitol/L-arabinitol ratios in pediatric populations exhibit characteristic patterns that require specialized interpretation criteria for accurate diagnostic assessment. Clinical investigations have demonstrated that DA/LA ratios decrease exponentially with increasing age in healthy children, with the highest values observed in neonates and infants [9] [3]. This age-related variation necessitates the establishment of population-specific reference ranges to ensure diagnostic accuracy across different pediatric age groups.

In healthy full-term neonates aged 0-3 days, the baseline DA/LA ratio is 2.5 ± 0.6, which is significantly higher than adult reference values [10] [11]. For hospitalized infants in neonatal intensive care units without suspected candidiasis, the ratio increases to 2.7 ± 0.7 [12] [13]. The upper cutoff level for this population is established at 4.8 (mean plus 3 standard deviations), representing a more conservative threshold than adult criteria [12] [13].

Age GroupDA/LA RatioUpper CutoffStudy PopulationSample Size
0-3 days (Healthy)2.5 ± 0.6 [10]4.6 [10]Healthy newborns40
0-1 year3.6 (upper limit) [9]3.6Healthy childrenVariable
Hospitalized Newborns (NICU)2.7 ± 0.7 [12]4.8 [12]NICU patients81
Healthy Children (Cancer, non-neutropenic)2.0 ± 0.6 [3]4.6 [3]Pediatric oncology56
4 days-16 years (Overall)1.6 ± 4.2 [14]VariableCardiac patients138

The age-dependent decline in DA/LA ratios has been attributed to maturation of the intestinal microbiome and changes in carbohydrate metabolism during development [9]. In infants aged 0-1 year, the upper limit of normal values is established at 3.6 (mean plus 2 standard deviations), which is lower than the neonatal cutoff but higher than adult thresholds [9]. This age-specific variation requires careful consideration when interpreting results in pediatric populations to avoid false-positive diagnoses.

For children with cancer undergoing chemotherapy, the reference range during non-neutropenic periods is 2.5 ± 0.7, with an upper cutoff limit of 4.6 (mean plus 3 standard deviations) [3]. During neutropenic episodes, the ratios are significantly elevated (3.0 ± 1.1) even in the absence of invasive candidiasis, indicating that neutropenia itself may influence arabinitol metabolism [3]. This finding necessitates careful interpretation of elevated ratios in neutropenic pediatric patients and emphasizes the importance of serial monitoring rather than single-point measurements.

The clinical application of age-dependent reference ranges has demonstrated excellent diagnostic performance in pediatric populations. In a prospective study of 117 infants in neonatal intensive care units, all six infants with culture-positive invasive candidiasis had elevated DA/LA ratios above the age-specific cutoff [12]. The sensitivity of the assay approached 100% for detecting culture-confirmed invasive candidiasis, while maintaining high specificity when age-appropriate reference ranges were applied [12].

Serum DA/Creatinine Ratios in Immunocompromised Hosts

Serum D-arabinitol/creatinine ratios represent a critical diagnostic parameter specifically adapted for immunocompromised hosts, where renal dysfunction and altered creatinine clearance may confound interpretation of absolute D-arabinitol concentrations. The DA/creatinine ratio serves as a normalized biomarker that accounts for individual variations in renal function while maintaining diagnostic sensitivity for invasive candidiasis [15] [16]. This approach is particularly valuable in immunocompromised populations, where concurrent nephrotoxic medications, underlying renal disease, or infection-related kidney injury may affect biomarker excretion [15].

Clinical validation studies in immunocompromised patients have established that serum DA/creatinine ratios ≥ 4.0 μM/mg/dL serve as an effective diagnostic threshold for invasive candidiasis [16] [15]. In a comprehensive prospective study of 274 cancer patients, elevated DA/creatinine ratios were detected in 31 (74%) of 42 cases of Candida fungemia and in 25 (83%) of 30 cases with persistent fungemia [16]. The diagnostic performance was particularly robust for tissue-proven deeply invasive candidiasis, with elevated ratios detected in 4 (40%) of 10 patients with negative blood cultures, and in 7 (44%) of 16 cases of deep mucosal candidiasis [16].

PopulationDA/Creatinine Ratio (μM/mg/dL)Sensitivity (%)Specificity (%)Sample Size
Healthy Adults0.024 ± 0.0089 [8]N/AN/A27
Cancer Patients (Fungemia)≥ 4.0 [16]74Not specified42
Cancer Patients (Deep Tissue)≥ 4.0 [16]40Not specified10
Cancer Patients (Mucosal)≥ 4.0 [16]44Not specified16
Unselected Patients≥ 3.9 [15]768983

The temporal relationship between DA/creatinine ratio elevation and microbiological confirmation demonstrates the prognostic value of this biomarker in immunocompromised populations. Among 26 assessable cases of fungemia, abnormally elevated DA/creatinine values were detected in 14 (54%) patients before the first positive blood culture, in 10 (38%) patients after culture confirmation, and in 2 (8%) patients simultaneously with microbiological diagnosis [16]. This early detection capability enables preemptive therapeutic intervention in high-risk immunocompromised patients before definitive microbiological confirmation.

The robustness of DA/creatinine ratios in the presence of renal dysfunction has been validated through experimental studies demonstrating that while absolute concentrations of both D-arabinitol and L-arabinitol increase in renal impairment, their ratio remains stable [17] [18]. In rabbits with experimental disseminated candidiasis, the mean serum DA/creatinine ratio in normal animals was 1.51 ± 0.2 μM/mg/dL, with a threshold of ≥ 3.0 μM/mg/dL demonstrating 89% sensitivity and 97% specificity for detecting tissue concentrations of Candida albicans ≥ 3 × 10⁴ colony-forming units per gram [17] [18].

Immunocompromised hosts exhibit unique characteristics that influence DA/creatinine ratio interpretation. Neutropenic patients demonstrate baseline elevations in DA/creatinine ratios even in the absence of invasive candidiasis, with ratios during neutropenic periods (3.0 ± 1.1) significantly higher than during non-neutropenic periods (2.5 ± 0.7) [3]. This finding suggests that neutropenia-associated alterations in host microbiome or metabolism may influence arabinitol production, requiring careful interpretation of elevated ratios in this population.

The prognostic significance of DA/creatinine ratios in immunocompromised hosts extends beyond initial diagnosis to include therapeutic monitoring and outcome prediction. Mortality was directly related to the trend of serial DA/creatinine determinations, with 71% mortality among fungemic patients with persistently elevated or increasing ratios compared to 18% mortality among patients with resolving ratios [16]. This prognostic capability enables clinicians to assess treatment response and adjust therapeutic strategies based on biomarker trends rather than relying solely on culture-based monitoring.

Correlation With Antifungal Treatment Efficacy

The correlation between D-arabinitol biomarker levels and antifungal treatment efficacy represents a critical application for therapeutic monitoring in invasive candidiasis. Serial measurements of DA/LA ratios and DA/creatinine ratios provide objective biochemical evidence of treatment response, enabling clinicians to assess therapeutic efficacy before resolution of clinical symptoms or clearance of microbiological cultures [16] [3]. This monitoring capability is particularly valuable in immunocompromised populations where clinical signs of infection may be subtle or delayed [3].

Clinical studies have demonstrated strong correlations between decreasing D-arabinitol levels and successful antifungal therapy across diverse patient populations. In neutropenic children with cancer, trends of serial DA/LA ratios correlated with therapeutic response in 85% of assessable cases, with ratios normalizing in patients who achieved clearance of fungemia [3]. The normalization process typically occurred within 2-3 weeks of effective antifungal therapy, providing a biochemical marker of treatment success that preceded clinical resolution [3].

Study PopulationPre-treatment DA/LA RatioTreatment Response Rate (%)Time to NormalizationSample Size
Neutropenic Children (Cancer)Elevated (>4.6) [3]852-3 weeks34
Newborn Infants (NICU)Elevated (>4.8) [12]100During treatment7
Adult Cancer PatientsElevated (>4.0) [16]85Variable26
High-risk PatientsElevated (>4.0) [16]89Variable29

In neonatal intensive care unit populations, the correlation between DA/LA ratio normalization and antifungal treatment efficacy has been documented with exceptional consistency. Among seven infants with suspected or confirmed invasive candidiasis who had follow-up samples available, all demonstrated ratio normalization during antifungal treatment [12]. This 100% correlation rate in the neonatal population suggests that DA/LA ratio monitoring may be particularly reliable for therapeutic assessment in this vulnerable group [12].

Experimental studies in animal models have provided mechanistic insights into the relationship between tissue fungal burden and circulating D-arabinitol levels. In rabbits with experimental disseminated candidiasis, there was a direct correlation between DA/creatinine ratios and tissue concentration of Candida albicans (r = 0.80, P < 0.001) [17]. Among rabbits with tissue-proven response to antifungal therapy, defined as ≥ 10²-fold reduction in colony-forming units compared to untreated controls, 91% demonstrated >50% reduction in elevated DA/creatinine levels [17]. This quantitative relationship between tissue fungal burden and biomarker levels provides a scientific foundation for using D-arabinitol measurements as surrogate markers of treatment efficacy.

The temporal dynamics of D-arabinitol normalization during successful antifungal therapy exhibit characteristic patterns that enable prediction of treatment outcomes. In adult cancer patients with fungemia, the trends of serial DA/creatinine values correlated with therapeutic response in 85% of assessable cases [16]. Ratios decreased in 89% of patients who achieved clearance of fungemia, while 84% of patients with persistent fungemia demonstrated increasing biomarker levels [16]. This bidirectional correlation enables early identification of treatment failure and guides decisions regarding therapy modification or intensification.

The prognostic value of D-arabinitol monitoring extends to mortality prediction in high-risk populations. Among fungemic patients, mortality was 71% in those with persistently elevated or increasing DA/creatinine ratios compared to 18% in patients with resolving ratios [16]. This substantial difference in mortality based on biomarker trends suggests that D-arabinitol monitoring may serve as an independent prognostic factor that complements traditional clinical and microbiological assessments.

Pediatric studies have demonstrated that D-arabinitol monitoring enables detection of treatment response before conventional microbiological markers become negative. In children with cancer, positive DA/LA ratios were detected 3 to 21 days before the first positive blood culture in 70% of cases, and normalization occurred during effective antifungal therapy even when blood cultures remained intermittently positive [3]. This early response detection capability enables more timely assessment of treatment adequacy and facilitates optimization of therapeutic regimens in pediatric populations.

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

152.06847348 g/mol

Monoisotopic Mass

152.06847348 g/mol

Heavy Atom Count

10

Appearance

Cryst.

Melting Point

101 - 104 °C

UNII

BOA443XF1X
YFV05Y57M9

Other CAS

2152-56-9
488-82-4

Wikipedia

Arabitol

General Manufacturing Information

D-Arabinitol: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types